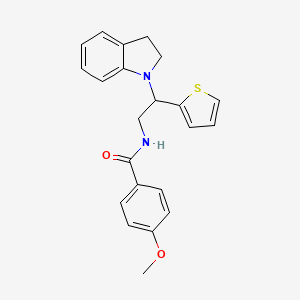
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H22N2O2S and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophene Analogues in Carcinogenicity Studies
Thiophene analogues of known carcinogens have been synthesized and evaluated for their potential carcinogenicity. The study by Ashby et al. (1978) synthesized thiophene analogues of benzidine and 4-aminobiphenyl, exploring their carcinogenic potential through in vitro assays. The findings suggest that these compounds exhibit profiles consistent with known chemistry, indicating potential carcinogenicity but casting doubt on their ability to elicit tumors in vivo. This research underscores the importance of exploring structural analogues to better understand carcinogenic risks and mechanisms (Ashby et al., 1978).
Pharmacokinetics and Safety of N,N-Diethyl-3-Methylbenzamide (DEET)
Another related study focuses on the pharmacokinetics, formulation, and safety of N,N-diethyl-3-methylbenzamide (DEET), providing an overview of this all-purpose topical insect repellent. Although not directly linked to the compound , the research by Qiu et al. (1998) into DEET's effectiveness against various insects, its rapid and extensive skin penetration, metabolism, elimination, and safety profile if applied as recommended, offers valuable insights into the broader context of chemical compound safety and application in scientific research (Qiu et al., 1998).
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides
Research by Ostrowski (2022) highlights the importance of furan and thiophene in medicinal chemistry, particularly in the context of purine and pyrimidine nucleobases and nucleosides. This review illustrates the role of heteroaryl substituents in enhancing the activities of these compounds, suggesting potential applications in antiviral, antitumor, antimycobacterial, and antiparkinsonian therapies. The inclusion of thiophene as a substituent underscores the relevance of such structures in developing more effective and selective therapeutic agents (Ostrowski, 2022).
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-26-18-10-8-17(9-11-18)22(25)23-15-20(21-7-4-14-27-21)24-13-12-16-5-2-3-6-19(16)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIIHLDOSYGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
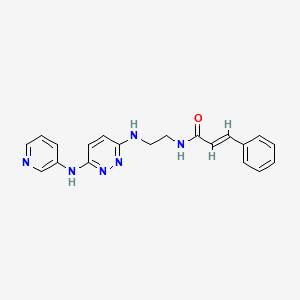
![5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2536268.png)
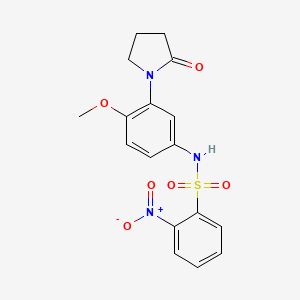
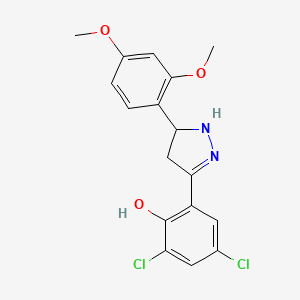
![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)
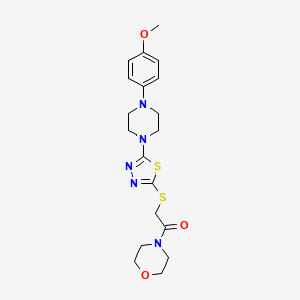
![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)
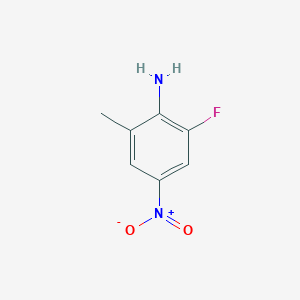
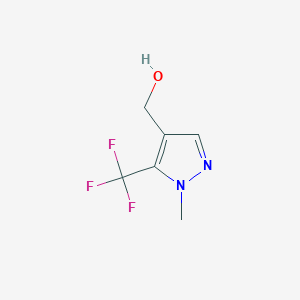
![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)
![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2536281.png)
![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2536287.png)
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)
![4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2536289.png)
